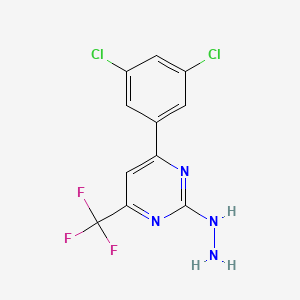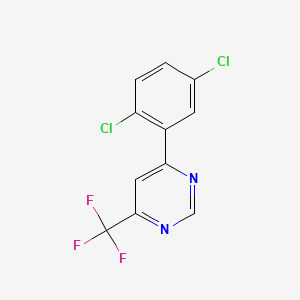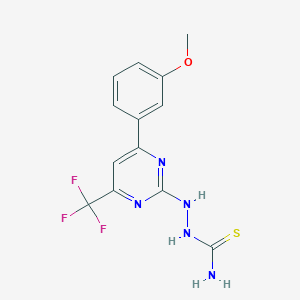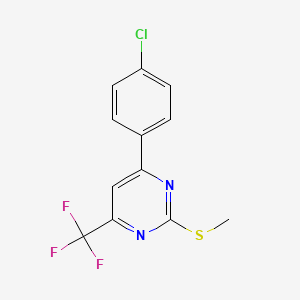![molecular formula C14H11ClF3N3O2 B6592163 N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820711-69-0](/img/structure/B6592163.png)
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Overview
Description
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, commonly known as CP-101,606, is a drug compound that has been extensively studied for its therapeutic potential in treating various neurological disorders. It belongs to the class of compounds known as N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have a significant impact on the functioning of the central nervous system.
Mechanism of Action
CP-101,606 works by selectively blocking the activity of the N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine receptor, which is a key mediator of synaptic plasticity and neuronal excitability in the central nervous system. By blocking the activity of the N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine receptor, CP-101,606 can reduce the excitotoxicity that occurs in various neurological disorders, and can help to preserve neuronal function and prevent cell death.
Biochemical and Physiological Effects:
CP-101,606 has been shown to have a range of biochemical and physiological effects, including reducing the release of excitatory neurotransmitters, decreasing the influx of calcium ions into neurons, and reducing the production of reactive oxygen species. These effects can help to protect neurons from damage and promote their survival in various neurological disorders.
Advantages and Limitations for Lab Experiments
CP-101,606 has several advantages for use in laboratory experiments, including its high selectivity for the N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful monitoring of dosage and administration, and the potential for side effects such as sedation and cognitive impairment.
Future Directions
There are several potential future directions for research on CP-101,606, including exploring its use in combination with other drugs or therapies, investigating its potential for treating other neurological disorders, and developing more targeted and selective N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine receptor antagonists. Additionally, further research is needed to better understand the mechanisms of action of CP-101,606 and to optimize its therapeutic potential in various neurological disorders.
Synthesis Methods
CP-101,606 is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of various reagents, solvents, and catalysts, and requires careful monitoring of reaction conditions to ensure that the final product is of high purity and quality.
Scientific Research Applications
CP-101,606 has been extensively studied for its therapeutic potential in treating various neurological disorders, including stroke, traumatic brain injury, and epilepsy. It has been shown to have a significant impact on the functioning of the central nervous system, particularly in regulating the activity of the N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine receptor.
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPOLIAOXCZNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143392 | |
| Record name | Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine | |
CAS RN |
1820711-69-0 | |
| Record name | Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B6592150.png)

![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592165.png)
![N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592173.png)
![Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B6592180.png)
![N-Methyl-N-[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B6592185.png)
